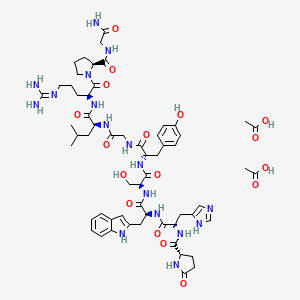
1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . The piperidine ring can then be introduced through various alkylation or acylation reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis . Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction of the carbonyl groups can be achieved using hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives .
科学研究应用
1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
1H-Pyrazole-3-carboxylic acid: Shares the pyrazole core but lacks the piperidine ring.
1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of a piperidine ring.
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
1-(1H-pyrazole-5-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(8-3-4-11-12-8)13-5-1-2-7(6-13)10(15)16/h3-4,7H,1-2,5-6H2,(H,11,12)(H,15,16) |
InChI 键 |
ZDIKHAUMWRTEFG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
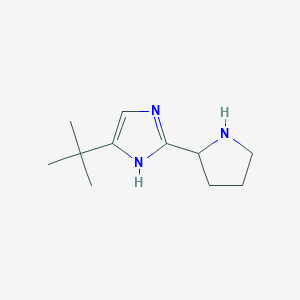
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
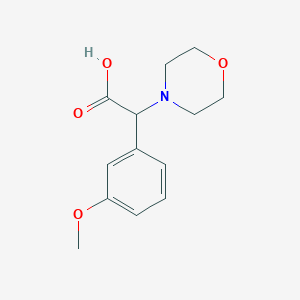


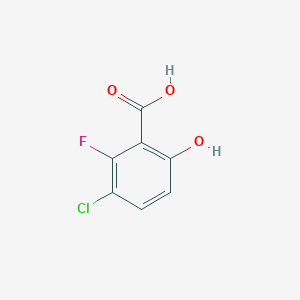
![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)
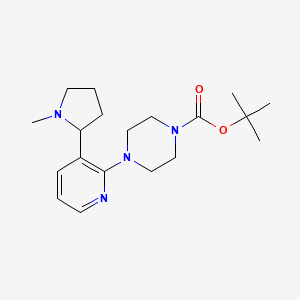
![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)


